molecular formula C18H20ClNO5 B3476118 N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 449158-31-0

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3476118
CAS No.: 449158-31-0
M. Wt: 365.8 g/mol
InChI Key: WHACQWUBBSTKAG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, methoxy, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxy-5-methylphenylamine and 3,4,5-trimethoxybenzoic acid.

    Amide Bond Formation: The primary step involves the formation of an amide bond between the amine and the carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: In medicinal chemistry, the compound is evaluated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are studied to assess its efficacy and safety.

    Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds to highlight its uniqueness:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-10-6-13(14(22-2)9-12(10)19)20-18(21)11-7-15(23-3)17(25-5)16(8-11)24-4/h6-9H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHACQWUBBSTKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449158-31-0
Record name N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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